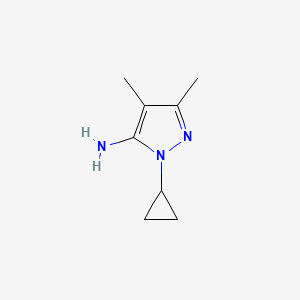
1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of cyclopropyl hydrazine with 3,4-dimethyl-1H-pyrazole-5-carboxylic acid under specific conditions . The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include oxidized, reduced, and substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to the active site of the target protein, inhibiting its activity and thereby exerting its biological effects . The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparación Con Compuestos Similares
1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3,5-Dimethyl-1H-pyrazole: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its interactions.
1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine: This compound has a similar structure but with one less methyl group, which may affect its binding affinity and specificity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric and electronic properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-cyclopropyl-4,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-5-6(2)10-11(8(5)9)7-3-4-7/h7H,3-4,9H2,1-2H3 |
Clave InChI |
RHRMQIKWWBUGKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C)C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


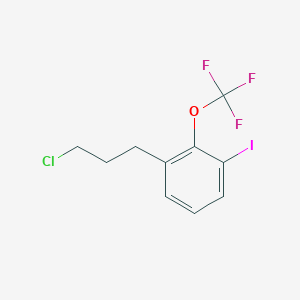
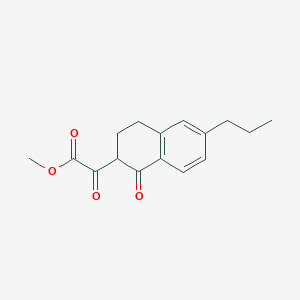
![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)
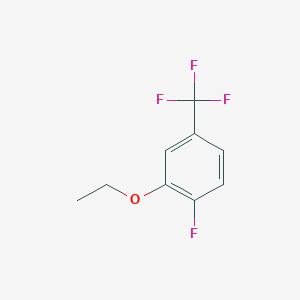
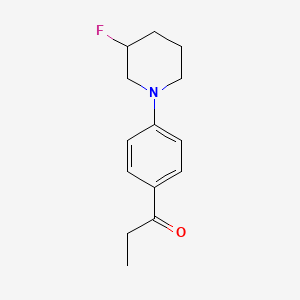
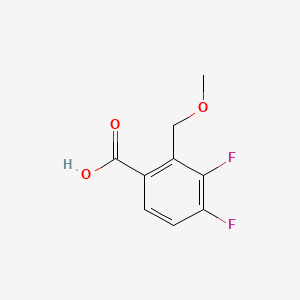


![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)
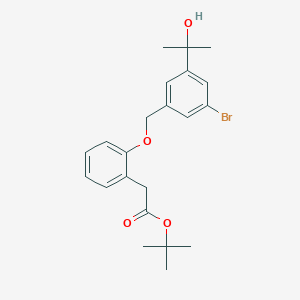

![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)

